5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide
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Overview
Description
5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the oxazole ring.
Formation of the carboxamide group: This can be done by reacting the oxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic ring, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce dihydro-oxazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving oxazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or as intermediates in chemical synthesis.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
5-(4-methoxyphenyl)oxazole-2-carboxamide: Lacks the isoxazole moiety.
N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide: Lacks the methoxyphenyl group.
5-(4-hydroxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide: Has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of both the methoxyphenyl and isoxazole moieties in 5-(4-methoxyphenyl)-N-(5-methylisoxazol-3-yl)oxazole-2-carboxamide makes it unique. This combination may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-7-13(18-22-9)17-14(19)15-16-8-12(21-15)10-3-5-11(20-2)6-4-10/h3-8H,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMYFHOEICYJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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